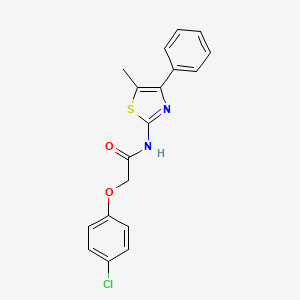
4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate, also known as DEET, is a chemical compound that is widely used as an insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies, and is used in a variety of products, including sprays, lotions, and wipes.
作用機序
The mechanism of action of 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate is not fully understood, but it is believed to work by interfering with the insect's sense of smell and taste, making it less attractive to the insect. 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate may also act as a repellent by masking the human scent that attracts insects.
Biochemical and Physiological Effects:
4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate has been found to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the activity of enzymes involved in the production of neurotransmitters, which may contribute to its insect-repelling properties. In addition, 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate has been found to affect the activity of ion channels in insect cells, which may also contribute to its repellent effects.
実験室実験の利点と制限
4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate is widely used in laboratory experiments as a standard insect repellent. Its advantages include its effectiveness against a wide range of insects and its safety for use in humans. However, 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate does have some limitations, including its potential to interfere with the activity of certain enzymes and ion channels in insect cells, which may affect the results of experiments that rely on these processes.
将来の方向性
There are a number of potential future directions for research on 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate. One area of interest is the development of new insect repellents that are more effective and less toxic than 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate. Another area of interest is the study of the mechanisms of action of 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate, which may lead to the development of new insecticides that target these mechanisms. Finally, there is a need for further research on the safety of 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate for use in humans, particularly with regard to its long-term effects on health.
合成法
The synthesis of 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate involves a multi-step process that begins with the reaction of acetic anhydride with diethylamine to form N,N-diethylacetamide. This compound is then reacted with isopropylmagnesium chloride to form N,N-diethyl-3-isopropyl-3-methylbutanamide, which is then reacted with acetic anhydride to form 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate.
科学的研究の応用
4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate has been extensively studied for its insect-repelling properties and its safety for human use. It has been found to be highly effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. In addition, 4-(diethylamino)-1-isopropyl-1-methyl-2-butyn-1-yl acetate has been found to be safe for use in humans when used as directed, with no significant adverse effects reported.
特性
IUPAC Name |
[6-(diethylamino)-2,3-dimethylhex-4-yn-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-7-15(8-2)11-9-10-14(6,12(3)4)17-13(5)16/h12H,7-8,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMHGJKNMMXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C(C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Diethylamino)-2,3-dimethylhex-4-yn-3-yl] acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4890358.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)

![{4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4890380.png)
![2-[2-(3,4-dimethoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4890395.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B4890405.png)
![1-cyclohexyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4890420.png)